METHYL 3-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-2-METHYLBENZOATE
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Overview
Description
Methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-2-methylbenzoate is an organic compound with a complex structure that includes a chlorophenoxy group, an acetylamino group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-2-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 2-chlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-amino-2-methylbenzoic acid in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with enzymes or receptors, modulating their activity. The acetylamino group may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-methylbenzoate: Shares a similar core structure but lacks the chlorophenoxy and acetylamino groups.
Methyl 2-amino-3-methylbenzoate: Another related compound with slight structural differences.
Uniqueness
Methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-2-methylbenzoate is unique due to the presence of both the chlorophenoxy and acetylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11-12(17(21)22-2)6-5-8-14(11)19-16(20)10-23-15-9-4-3-7-13(15)18/h3-9H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIXHCBNHYQWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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